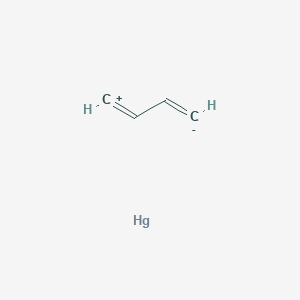
buta-1,3-diene;mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Buta-1,3-diene is an organic compound with the formula CH₂=CH-CH=CH₂. It is a colorless gas that is easily condensed to a liquid and is important industrially as a precursor to synthetic rubber . Mercury, on the other hand, is a chemical element with the symbol Hg and atomic number 80. It is a heavy, silvery d-block element, and the only metallic element that is liquid at standard conditions for temperature and pressure . The combination of buta-1,3-diene and mercury forms a unique compound with distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Buta-1,3-diene can be prepared through several methods:
Dehydrohalogenation of 1,4-dihaloalkanes: This involves the elimination of hydrogen halides from 1,4-dihaloalkanes.
Elimination of hydrogen halides from 4-halo-1-butene: This method also involves the removal of hydrogen halides.
Thermal cracking of hydrocarbons: This process involves breaking down larger hydrocarbon molecules into smaller ones at high temperatures.
Industrial Production Methods
Industrially, buta-1,3-diene is produced as a byproduct of the steam cracking of hydrocarbons to produce ethylene . The process involves the pyrolysis of naphtha or lighter hydrocarbons, followed by the separation of buta-1,3-diene from the resulting mixture.
Analyse Des Réactions Chimiques
Types of Reactions
Buta-1,3-diene undergoes various types of chemical reactions:
Oxidation: Buta-1,3-diene can be oxidized to form products such as butadiene monoxide.
Reduction: It can be reduced to form butenes or butanes.
Substitution: Buta-1,3-diene can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and ozone.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium is commonly used.
Substitution: Halogens like chlorine and bromine are used in the presence of light or heat.
Major Products
Oxidation: Butadiene monoxide.
Reduction: Butenes and butanes.
Substitution: Halogenated butadienes.
Applications De Recherche Scientifique
Buta-1,3-diene has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of buta-1,3-diene involves its interaction with various molecular targets and pathways:
Polymerization: Buta-1,3-diene undergoes polymerization to form synthetic rubber.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various products.
Comparaison Avec Des Composés Similaires
Buta-1,3-diene can be compared with other similar compounds such as:
Buta-1,3-diyne: This compound has a similar structure but contains triple bonds instead of double bonds.
Hexa-1,3,5-triene: This compound has a longer conjugated chain and different reactivity.
Isoprene: This compound is a naturally occurring diene with similar properties but different applications.
Buta-1,3-diene is unique due to its widespread industrial applications and its role as a precursor to synthetic rubber .
Propriétés
Numéro CAS |
12002-19-6 |
|---|---|
Formule moléculaire |
C4H4Hg |
Poids moléculaire |
252.67 g/mol |
Nom IUPAC |
1-mercuracyclopenta-2,4-diene |
InChI |
InChI=1S/C4H4.Hg/c1-3-4-2;/h1-4H; |
Clé InChI |
DMNGXBPFKNBWTD-UHFFFAOYSA-N |
SMILES |
C1=C[Hg]C=C1 |
SMILES canonique |
C1=C[Hg]C=C1 |
Color/Form |
Colorless to brownish powder |
Solubilité |
SOL IN WATER, INSOL IN ALCOHOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















